5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its crystalline colorless solid form and is sparingly soluble in water . It decomposes upon heating, releasing carbon dioxide and acetone .
Preparation Methods
The original synthesis of 5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Chemical Reactions Analysis
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where chlorine atoms are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione is similar to other compounds such as dimedone and barbituric acid . it is unique in its high acidity, which is eight orders of magnitude more acidic than dimethyl malonate . This high acidity is due to the energy-minimizing conformation structure of the compound, which places the alpha proton’s σ* CH orbital in the proper geometry to align with the π*CO, resulting in strong destabilization of the C-H bond .
Similar compounds include:
- Dimedone
- Barbituric acid
- Dimethyl malonate
Properties
CAS No. |
477558-77-3 |
---|---|
Molecular Formula |
C6H6Cl2O4 |
Molecular Weight |
213.01 g/mol |
IUPAC Name |
5,5-dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H6Cl2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 |
InChI Key |
ZAEBZFNVMNVWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Cl)Cl)C |
Origin of Product |
United States |
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